molecular formula C9H16N4O2 B11810532 6-Amino-1-isobutyl-5-(methylamino)pyrimidine-2,4(1H,3H)-dione

6-Amino-1-isobutyl-5-(methylamino)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11810532
M. Wt: 212.25 g/mol
InChI Key: VSRJFUPOIMKCMR-UHFFFAOYSA-N
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Description

6-Amino-1-isobutyl-5-(methylamino)pyrimidine-2,4(1H,3H)-dione is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-1-isobutyl-5-(methylamino)pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions starting from readily available precursors. One common method involves the condensation of an appropriate β-ketoester with guanidine derivatives under acidic or basic conditions, followed by alkylation and amination steps.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Amino-1-isobutyl-5-(methylamino)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or methylamino positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various alkylated or acylated derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: May serve as a building block for nucleic acid analogs or enzyme inhibitors.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Amino-1-isobutyl-5-(methylamino)pyrimidine-2,4(1H,3H)-dione depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    6-Amino-1-isobutyl-5-(methylamino)pyrimidine-2,4(1H,3H)-dione: can be compared with other pyrimidine derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which may confer unique chemical and biological properties compared to other pyrimidine derivatives.

Properties

Molecular Formula

C9H16N4O2

Molecular Weight

212.25 g/mol

IUPAC Name

6-amino-5-(methylamino)-1-(2-methylpropyl)pyrimidine-2,4-dione

InChI

InChI=1S/C9H16N4O2/c1-5(2)4-13-7(10)6(11-3)8(14)12-9(13)15/h5,11H,4,10H2,1-3H3,(H,12,14,15)

InChI Key

VSRJFUPOIMKCMR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=C(C(=O)NC1=O)NC)N

Origin of Product

United States

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